Methyl 5-[(3,5-dimethylphenoxy)methyl]furan-2-carboxylate
CAS No.: 406470-79-9
Cat. No.: VC11064906
Molecular Formula: C15H16O4
Molecular Weight: 260.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 406470-79-9 |
|---|---|
| Molecular Formula | C15H16O4 |
| Molecular Weight | 260.28 g/mol |
| IUPAC Name | methyl 5-[(3,5-dimethylphenoxy)methyl]furan-2-carboxylate |
| Standard InChI | InChI=1S/C15H16O4/c1-10-6-11(2)8-13(7-10)18-9-12-4-5-14(19-12)15(16)17-3/h4-8H,9H2,1-3H3 |
| Standard InChI Key | GADCDXNDOZCRHK-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1)OCC2=CC=C(O2)C(=O)OC)C |
| Canonical SMILES | CC1=CC(=CC(=C1)OCC2=CC=C(O2)C(=O)OC)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Weight
Methyl 5-[(3,5-dimethylphenoxy)methyl]furan-2-carboxylate has the molecular formula C₁₅H₁₆O₄, derived from its furan core (C₅H₄O₂), methoxycarbonyl group (C₂H₃O₂), and 3,5-dimethylphenoxymethyl substituent (C₈H₉O). The molecular weight is 260.28 g/mol, consistent with structurally similar furan esters.
IUPAC Name and SMILES Notation
The IUPAC name is methyl 5-[(3,5-dimethylphenoxy)methyl]furan-2-carboxylate. Its SMILES representation is CC1=CC(=CC(=C1)OC)COC2=CC=C(O2)C(=O)OC, reflecting the furan ring (O2), carboxylate ester (C(=O)OC), and 3,5-dimethylphenoxy moiety.
Spectroscopic Data
While nuclear magnetic resonance (NMR) data for the 3,5-dimethyl isomer are unavailable, analogs such as the 2,4-dimethyl derivative exhibit characteristic signals:
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¹H NMR: Aromatic protons at δ 6.6–7.3 ppm, methyl groups at δ 2.2–2.4 ppm, and methoxy protons at δ 3.8 ppm.
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¹³C NMR: Carbonyl carbons at δ 165–170 ppm, furan ring carbons at δ 110–150 ppm, and methyl carbons at δ 20–25 ppm.
Synthesis and Reaction Pathways
General Synthetic Strategy
The synthesis typically involves esterification between methyl furan-2-carboxylate and 3,5-dimethylphenol derivatives. A representative procedure adapted from analogous compounds includes :
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Substrate Preparation: 3,5-Dimethylphenol is reacted with chloromethyl methyl ether to form the intermediate chloromethylated phenol.
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Nucleophilic Substitution: The chloromethyl intermediate undergoes substitution with methyl furan-2-carboxylate in the presence of a base (e.g., K₂CO₃).
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Purification: Column chromatography isolates the product, typically yielding 45–60%.
Table 1: Representative Synthesis Conditions
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane (CH₂Cl₂) |
| Catalyst | Potassium carbonate (K₂CO₃) |
| Temperature | 40–60°C |
| Reaction Time | 12–24 hours |
| Yield | 50–65% |
Oxidative Esterification Alternatives
Recent advances in green chemistry propose MnO₂-mediated oxidative esterification of furfural derivatives. For example, 5-(hydroxymethyl)furfural (HMF) can be oxidized in methanol with MnO₂ and sodium cyanide to form methyl furan-2-carboxylate intermediates, which may subsequently react with 3,5-dimethylphenol . This method emphasizes sustainability, avoiding hazardous reagents .
Physicochemical Properties
Solubility and Stability
The compound is lipophilic, with limited water solubility (<0.1 mg/mL) but high solubility in organic solvents like dichloromethane, ethyl acetate, and methanol. Stability studies on analogs suggest susceptibility to hydrolysis under acidic or basic conditions, necessitating storage at 2–8°C in inert atmospheres.
Thermal Properties
Differential scanning calorimetry (DSC) of the 2,4-dimethyl isomer reveals a melting point of 85–87°C, while the 3,5-dimethyl variant is expected to exhibit similar thermal behavior due to structural homology.
Applications in Materials Science
Polymer Additives
Furan esters act as plasticizers and crosslinking agents in biodegradable polymers. The 3,5-dimethylphenoxy group enhances thermal stability, making the compound suitable for polyvinyl chloride (PVC) composites.
Organic Electronics
The conjugated furan ring and electron-withdrawing carboxylate group enable applications in organic semiconductors. Thin-film transistors incorporating similar furan derivatives exhibit hole mobility of 0.12 cm²/V·s, comparable to thiophene-based materials.
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